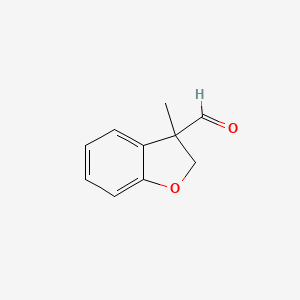

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

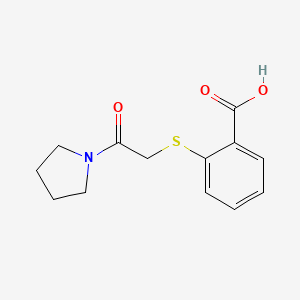

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not widely reported. It is known to be a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research into the synthesis and characterization of compounds structurally related to 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde showcases the potential of these molecules in various scientific applications. For instance, the work by Yempala and Cassels (2017) explores the synthesis and spectral assignments of isomeric dibenzofuran carboxaldehydes, highlighting their utility in the creation of novel β-phenylethylamines and NBOMe derivatives for biological evaluation (Yempala & Cassels, 2017). Similarly, the development of novel push-pull benzothiazole derivatives with reverse polarity by Hrobárik et al. (2004) emphasizes the potential of these compounds in non-linear optic applications (Hrobárik, Sigmundová, & Zahradník, 2004).

Organic Synthesis and Catalysis

The role of related aldehydes in organic synthesis and catalysis is evident in the work by Chang, Jeganmohan, and Cheng (2007), where they demonstrate the cyclization of o-iodobenzoates with aldehydes catalyzed by cobalt bidentate phosphine complexes, offering a new approach to chiral phthalides (Chang, Jeganmohan, & Cheng, 2007). Additionally, Bacchi et al. (2004) report the palladium-catalyzed oxidative carbonylation of 2-alkynylbenzyl alcohols, aldehydes, and ketones as a direct synthesis method for dihydroisobenzofurans and benzo[c]pyrans, showcasing the versatility of aldehyde derivatives in facilitating ring closure and functional group transformations (Bacchi et al., 2004).

Novel Photophysical Properties

The exploration of novel photophysical properties is highlighted in the synthesis of push–pull fluorophores by Telore, Satam, and Sekar (2015). These compounds, derived from extended styryls with a structure involving a carbaldehyde intermediate, exhibit aggregation-induced emission and potential as fluorescence molecular rotors for viscosity sensing, underscoring the functional diversity of carbaldehyde derivatives (Telore, Satam, & Sekar, 2015).

Biologically Active Compounds

Lastly, the potential of these compounds in the synthesis of biologically active molecules is demonstrated by the isolation of new dihydrobenzofurans from the culture broth of Bondarzewia berkeleyi by Shao Hong (2007). This discovery adds to the understanding of natural product synthesis and the biological significance of dihydrobenzofuran derivatives (Shao Hong, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2H-1-benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJBTIIOAFIUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate](/img/structure/B2733181.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2733185.png)

![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)

![2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2733188.png)

![(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2733195.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)

![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)

![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)